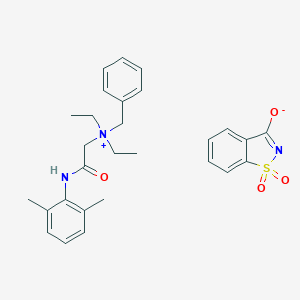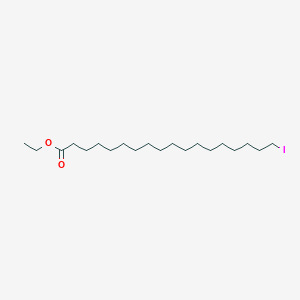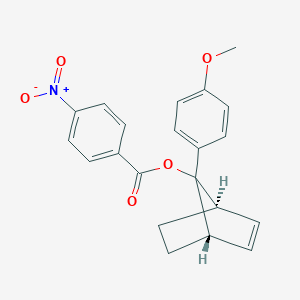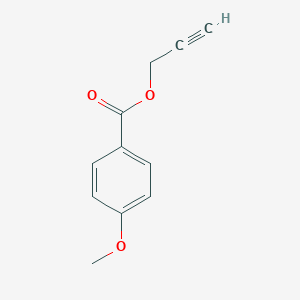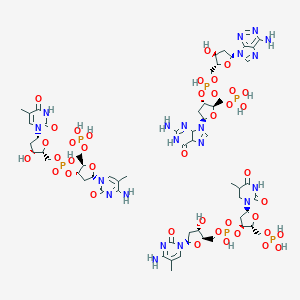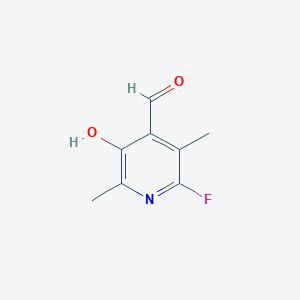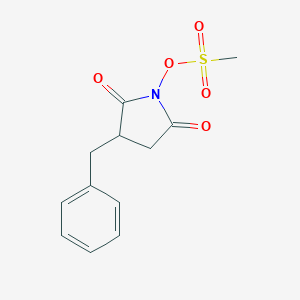
3-Benzyl-N-(methanesulfonyloxy)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-N-(methanesulfonyloxy)succinimide, also known as BMS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of succinimide derivatives and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the GABA-A receptor and the glycine receptor. 3-Benzyl-N-(methanesulfonyloxy)succinimide has been shown to enhance the activity of these receptors, leading to an increase in inhibitory neurotransmission in the brain.
Efectos Bioquímicos Y Fisiológicos
3-Benzyl-N-(methanesulfonyloxy)succinimide has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and sedative properties. 3-Benzyl-N-(methanesulfonyloxy)succinimide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Benzyl-N-(methanesulfonyloxy)succinimide has several advantages for use in lab experiments. It is a highly selective compound that can be used to target specific receptors in the brain. 3-Benzyl-N-(methanesulfonyloxy)succinimide is also relatively easy to synthesize, making it readily available for research purposes. However, 3-Benzyl-N-(methanesulfonyloxy)succinimide has some limitations, including its potential toxicity and side effects. Researchers must take precautions when handling 3-Benzyl-N-(methanesulfonyloxy)succinimide to ensure the safety of both themselves and their subjects.
Direcciones Futuras
There are several future directions for research on 3-Benzyl-N-(methanesulfonyloxy)succinimide. One potential area of study is the development of new drugs based on the structure of 3-Benzyl-N-(methanesulfonyloxy)succinimide. Researchers could also investigate the potential use of 3-Benzyl-N-(methanesulfonyloxy)succinimide in the treatment of other neurological disorders, such as epilepsy and depression. Additionally, further research could be conducted to better understand the mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide and its effects on the brain.
Conclusion
In conclusion, 3-Benzyl-N-(methanesulfonyloxy)succinimide is a promising compound for use in scientific research. Its selective activity on certain receptors in the brain makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 3-Benzyl-N-(methanesulfonyloxy)succinimide involves the reaction of benzylamine with succinic anhydride in the presence of a solvent such as acetonitrile. The resulting product is then treated with methanesulfonyl chloride to form 3-Benzyl-N-(methanesulfonyloxy)succinimide. The synthesis of 3-Benzyl-N-(methanesulfonyloxy)succinimide has been optimized to achieve a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-Benzyl-N-(methanesulfonyloxy)succinimide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of medicinal chemistry, drug discovery, and neuroscience. 3-Benzyl-N-(methanesulfonyloxy)succinimide has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Propiedades
Número CAS |
106847-87-4 |
|---|---|
Nombre del producto |
3-Benzyl-N-(methanesulfonyloxy)succinimide |
Fórmula molecular |
C12H13NO5S |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
(3-benzyl-2,5-dioxopyrrolidin-1-yl) methanesulfonate |
InChI |
InChI=1S/C12H13NO5S/c1-19(16,17)18-13-11(14)8-10(12(13)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
VHZLSFAAVZFJAQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)ON1C(=O)CC(C1=O)CC2=CC=CC=C2 |
SMILES canónico |
CS(=O)(=O)ON1C(=O)CC(C1=O)CC2=CC=CC=C2 |
Sinónimos |
3-benzyl-N-((methylsulfonyl)oxy)succinimide 3-benzyl-N-(methanesulfonyloxy)succinimide BMSOS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



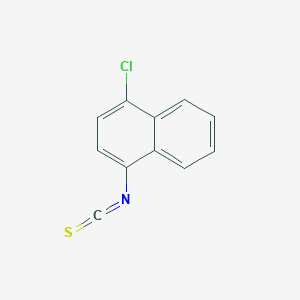
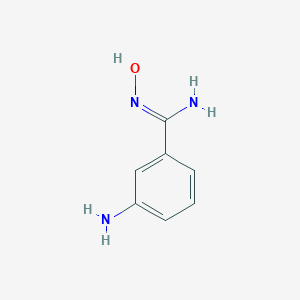
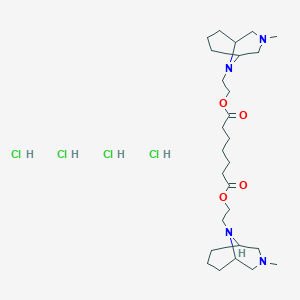
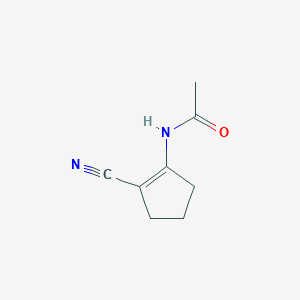
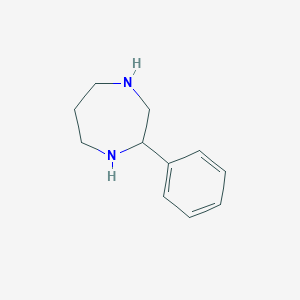
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
